molecular formula C20H17N3O3S2 B459571 3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B459571
M. Wt: 411.5g/mol
InChI Key: FFDIBDMYVUUJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione derivative . Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps lead to the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and carboxamide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H17N3O3S2

Molecular Weight

411.5g/mol

IUPAC Name

3-amino-N-(3,4-dimethoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H17N3O3S2/c1-25-14-8-5-11(10-15(14)26-2)22-19(24)18-17(21)12-6-7-13(23-20(12)28-18)16-4-3-9-27-16/h3-10H,21H2,1-2H3,(H,22,24)

InChI Key

FFDIBDMYVUUJDD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.